Chlorpromazine sulfone

Description

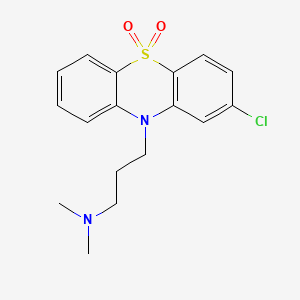

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)23(21,22)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZBVQGQXSKQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963001 | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4337-86-4 | |

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5,5-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORPROMAZINE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6148VKM65V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Chemical Transformations of Chlorpromazine Sulfone

Oxidative Pathways Leading to Chlorpromazine (B137089) Sulfone

The formation of chlorpromazine sulfone is predominantly an oxidative process targeting the sulfur atom of the chlorpromazine molecule.

Direct Oxidation of Chlorpromazine

The direct oxidation of chlorpromazine can lead to the formation of this compound. This transformation involves a two-step oxidation of the sulfur atom. Initially, chlorpromazine is oxidized to chlorpromazine sulfoxide (B87167). Subsequent oxidation of the sulfoxide yields the sulfone. This process can be achieved through various chemical and electrochemical methods. nih.gov The electrochemical oxidation of chlorpromazine has been shown to proceed through the formation of a cation radical intermediate. researchgate.net

Oxidation of Chlorpromazine Sulfoxide as a Precursor

Chlorpromazine sulfoxide is a major metabolite of chlorpromazine and serves as a direct precursor to this compound. nih.govnuph.edu.ua The enzymatic machinery in the body, particularly cytochrome P450 isoenzymes, can catalyze the initial oxidation of chlorpromazine to its sulfoxide. drugbank.com Further oxidation of this stable intermediate leads to the formation of the sulfone. nih.gov Studies have shown that following the administration of chlorpromazine sulfoxide, the corresponding sulfone is detected in tissues and urine, confirming this sequential oxidation pathway. nih.gov An NADPH-dependent oxygenase found in liver microsomes has been identified as being capable of catalyzing the conversion of chlorpromazine sulfoxide to this compound. nih.gov

Role of Oxidizing Agents in Sulfone Formation

A variety of oxidizing agents can facilitate the conversion of chlorpromazine to its sulfone, either directly or via the sulfoxide intermediate. Both chemical and electrochemical oxidation methods have been explored.

Chemical oxidizing agents such as hydrogen peroxide, nitrous acid, and ferric nitrate (B79036) have been used to oxidize phenothiazines to their sulfoxides and, with stronger conditions or catalysts, to their sulfones. nih.govchemrxiv.org For instance, the oxidation of sulfides to sulfones can be achieved using reagents like urea-hydrogen peroxide with phthalic anhydride (B1165640) or catalyzed by metal carbides like niobium carbide. organic-chemistry.org

Electrochemical methods offer a controlled way to achieve the oxidation. By "dialing-in" the appropriate electrical potential, it is possible to selectively form the S-oxide and subsequently the S,S-dioxide (sulfone) metabolites of chlorpromazine on a multi-milligram scale. nih.gov

| Oxidizing System | Precursor | Product | Yield/Conditions | Reference |

| Aqueous Nitrous Acid / Hydrogen Peroxide | Chlorpromazine | Chlorpromazine Sulfoxide | 74% yield at room temperature | nih.gov |

| Ferric Nitrate Nonahydrate / Oxygen | Chlorpromazine | Chlorpromazine Sulfoxide | 88% yield | chemrxiv.org |

| Electrochemical Oxidation | Chlorpromazine | Chlorpromazine Sulfoxide/Sulfone | Current-controlled conditions | nih.gov |

| Niobium Carbide / 30% Hydrogen Peroxide | Sulfides | Sulfones | Efficiently affords sulfones | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfides | Sulfones | Metal-free, environmentally benign | organic-chemistry.org |

Photochemical Degradation of Chlorpromazine and Related Compounds

Chlorpromazine is known for its photosensitivity, and exposure to ultraviolet (UV) radiation can induce a cascade of chemical transformations, including the formation of this compound. rsc.orgmdpi.com

UV-Induced Transformation Processes and Sulfone Generation

Irradiation of chlorpromazine solutions with UV light, particularly in the presence of oxygen, leads to its degradation and the formation of several photoproducts, with chlorpromazine sulfoxide being a major and persistent metabolite. mdpi.comscilit.comosti.gov Studies have shown that near-UV radiation (e.g., λmax = 366 nm) can initiate the photo-oxidation of chlorpromazine. rsc.org The reaction kinetics are often observed to be zero-order. rsc.org

Upon UV(A) irradiation, chlorpromazine is converted into its metabolites both in the presence and absence of a photocatalyst. mdpi.com While the sulfoxide is a primary product, further irradiation, especially under heterogeneous photocatalysis with UV(A) light, can lead to the slow degradation of the sulfoxide, which can be a pathway to sulfone formation, although the complete removal of the sulfoxide requires significantly longer irradiation times compared to the parent compound. mdpi.com

| Irradiation Conditions | Reactant | Major Photoproducts | Observations | Reference |

| Near-UV radiation (λmax = 366 nm) | Chlorpromazine | Chlorpromazine phenazathionium ion | Photo-oxidation follows zero-order kinetics. | rsc.org |

| UV(A) Irradiation (aerobic) | Chlorpromazine | Chlorpromazine Sulfoxide | Sulfoxide is a persistent metabolite. | mdpi.com |

| UV Irradiation (24-72 hr, aerobic) | Chlorpromazine HCl (aqueous solution) | 12 different compounds isolated | pH of the solution decreased significantly. | osti.gov |

| Xenon Arc Lamp (4 hr) | Chlorpromazine | Chlorpromazine Sulfoxide, other degradation products | Nearly complete elimination of chlorpromazine. | mdpi.com |

Mechanism of Singlet Oxygen Oxidation and Side-Chain Cleavage

Singlet oxygen (¹O₂), a highly reactive form of oxygen, plays a role in the photochemical degradation of chlorpromazine. nih.govacs.org Irradiation of phenothiazines can generate singlet oxygen. acs.org The reaction of singlet oxygen with chlorpromazine can lead to different products depending on the reaction conditions.

In methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN), the reaction of chlorpromazine with singlet oxygen results in the exclusive cleavage of the N-dimethylaminopropyl side chain, yielding 2-chlorophenothiazine (B30676). nih.govacs.org The proposed mechanism for this side-chain cleavage involves an initial interaction between singlet oxygen and the nitrogen atom of the side-chain's dimethylamino group. nih.govacs.org This is in contrast to other phenothiazine (B1677639) derivatives without this specific side chain, which primarily form the corresponding sulfoxides under similar conditions. nih.govacs.org The formation of chlorpromazine sulfoxide via singlet oxygen has also been reported, where the oxygen atom in the sulfoxide originates from molecular oxygen. researchgate.net

Impact of Light Wavelength on Degradation Pathways

The degradation of chlorpromazine and the formation of its metabolites, including the sulfone, are significantly influenced by light. The wavelength of the incident light plays a crucial role in determining the degradation pathways and the resulting products.

Chlorpromazine exhibits strong absorption at wavelengths shorter than 300 nm. mdpi.com Exposure to such high-energy UV radiation can lead to the fragmentation of the molecule into radicals or its photo-ionization, forming radical cations and electrons. mdpi.com Specifically, UV(A) irradiation has been shown to be highly effective in converting chlorpromazine into its metabolites, with up to 99% conversion observed after 30 minutes. mdpi.com In contrast, visible light irradiation at 455 nm results in only a minor decrease in chlorpromazine concentration, highlighting the wavelength-dependent nature of its photolytic degradation. mdpi.com

The primary photolytic transformation product under aerobic conditions is chlorpromazine sulfoxide, which can be formed through the direct reaction of chlorpromazine with molecular oxygen or via the hydrolysis of the chlorpromazine radical cation. mdpi.com While chlorpromazine sulfoxide is readily formed, it exhibits high stability under visible light, even in the presence of a photocatalyst. mdpi.com Its degradation is more efficiently achieved under UV(A) irradiation, although the process is slower compared to the initial degradation of the parent chlorpromazine. mdpi.com

Exposure of chlorpromazine to a high-energy 266 nm laser beam accelerates the degradation process, rapidly producing a multitude of new species. nih.gov Among the major products identified are promazine (B1679182), hydroxypromazine or promazine sulfoxide, and chlorpromazine sulfoxide. nih.gov Prolonged irradiation leads to the formation of a complex mixture of over 200 different compounds. nih.gov

Electrochemical Synthesis and Oxidation Mechanisms of this compound Precursors

Electrochemical methods offer a controlled approach to synthesizing and studying the oxidation mechanisms of chlorpromazine and its precursors. These techniques allow for the precise manipulation of oxidation states and the targeted formation of specific metabolites.

Electrochemically Induced Oxidation States of Phenothiazines

The electrochemical oxidation of phenothiazine derivatives like chlorpromazine is a stepwise process. mdpi.comnih.gov It typically begins with a one-electron oxidation at the nitrogen atom of the phenothiazine core, forming a radical cation (CPZ•+). mdpi.comnih.govmdpi.com This initial step is often reversible. mdpi.com Further oxidation leads to the loss of a second electron, resulting in the formation of a dication (CPZ2+). mdpi.comnih.gov This two-electron oxidation causes a significant structural change in the phenothiazine moiety, transitioning it from a bent to a planar configuration due to changes in hybridization from sp3 to sp2 at the nitrogen and sulfur atoms. mdpi.comnih.gov

At slower scan rates in cyclic voltammetry, additional oxidation pathways involving the tertiary amine on the side chain can be observed. nih.gov The color of the solution can also indicate the oxidation state; the formation of the radical cation often imparts a pink or red color, which can shift to dark green at higher potentials. mdpi.com

Controlled Formation of Sulfur-Oxidized Species

Electrochemical techniques provide a means to selectively oxidize the sulfur atom in the phenothiazine ring, leading to the controlled formation of sulfoxides and sulfones. nih.gov By carefully controlling the applied potential or current, it is possible to favor the formation of the S-oxide (sulfoxide) and the S,S-dioxide (sulfone) metabolites. nih.gov This method has been successfully used for the multi-milligram scale synthesis of these metabolites. nih.gov

The oxidation of the sulfur atom is generally favored over the N-alkyl position. nih.govmdpi.com The formation of the sulfoxide is supported by spectroscopic data, such as a downfield shift in the nuclear magnetic resonance (NMR) signals of the aromatic and methylene (B1212753) protons adjacent to the phenothiazine nitrogen, reflecting the electron-withdrawing nature of the S=O group. mdpi.comnih.gov Fourier-transform infrared (FTIR) spectroscopy also confirms the presence of the S=O bond with a characteristic stretching vibration. nih.gov

Hydrolytic Degradation and Structural Alterations

In aqueous environments, chlorpromazine undergoes hydrolytic degradation, leading to a variety of products. Sunlight significantly accelerates this process, with complete degradation of chlorpromazine possible in under four hours with sufficient exposure. nih.gov In the absence of light, degradation is much slower. nih.gov

Initial degradation products often include hydroxylated and oxidized species such as chlorpromazine sulfoxide, 2-hydroxypromazine (B30050), and 2-hydroxypromazine sulfoxide. nih.gov Over longer periods, breakdown of the phenothiazine core can occur, leading to the formation of more stable products like benzo mdpi.comnih.govthiazin-6-ol derivatives. nih.gov The formation of water-insoluble degradation products like chlorpromazine N-oxide and norchlorpromazine (B73236) can also lead to opalescence in solutions. nuph.edu.ua

Oligomerization and Polymerization Processes of Chlorpromazine and its Metabolites

Under certain conditions, particularly upon exposure to light, chlorpromazine and its metabolites can undergo oligomerization and polymerization. Photoproducts of chlorpromazine have been characterized as dimers and higher multimers. nih.gov These aggregation processes are of interest as they can alter the biological and toxicological properties of the parent compound.

It has been observed that hydroxylated metabolites of chlorpromazine can induce the gelation of actin, a key cytoskeletal protein. nih.gov In contrast, the less toxic chlorpromazine sulfoxide metabolite does not cause this effect. nih.gov At higher concentrations, chlorpromazine itself can inhibit the polymerization of actin. nih.gov This suggests that the interaction of chlorpromazine and its metabolites with cellular components can be influenced by their state of aggregation.

Advanced Analytical Methodologies for Chlorpromazine Sulfone Research

Chromatographic Separation and Quantification Techniques

Chromatography stands as a cornerstone for the analysis of chlorpromazine (B137089) sulfone, providing the necessary resolving power to distinguish it from a complex mixture of structurally similar compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed, often coupled with mass spectrometry for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Chlorpromazine Sulfone Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of chlorpromazine and its metabolites, including the sulfone. nih.gov A key advantage of HPLC is its applicability to a wide range of analytes without the need for chemical derivatization, which is sometimes required for GC analysis. nih.gov Various HPLC modes have been developed to achieve the simultaneous determination of chlorpromazine, this compound, and chlorpromazine sulfoxide (B87167). nih.gov

One reported method utilizes an amino-bonded microparticulate column with selective fluorometric detection. This approach allows for the simultaneous identification and quantification of both the sulfoxide and sulfone in the presence of a large excess of the parent compound. nih.gov By adjusting the fluorescence detection mode, the parent drug can also be identified and quantified in the same run, which is typically completed within 15 minutes. nih.gov This procedure demonstrates the ability to quantify this compound at contamination levels as low as 0.1%. nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase Composition | Detection Method | Key Findings | Reference |

|---|---|---|---|---|---|

| Ion-Pair HPLC | Silica (B1680970) (e.g., Spherisorb 5) | Methanol (B129727) containing ammonia (B1221849) and an ion-pairing agent (e.g., Heptane (B126788) Sulfonate) | UV Absorption | Effective for separating chlorpromazine and its sulfoxide; adsorption is the dominant mechanism. | tandfonline.comresearchgate.nettandfonline.com |

| Reversed-Phase HPLC | Dimethylsilane (B7800572) (RP-2) | Ammonium (B1175870) carbonate, acetonitrile (B52724), and water | UV Spectrophotometry (254 nm) | Separates and quantifies this compound, sulfoxide, and parent drug. | oup.comnih.gov |

| Reversed-Phase HPLC | C18 (e.g., Inersil ODS-SP) | Acetonitrile, methanol, and NaH₂PO₄ buffer (pH 5.6) | UV (250 nm) | Simultaneous analysis of 12 different phenothiazines. | researchgate.net |

| UHPLC-MS/MS | Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) | Gradient of 0.1% formic acid and 10 mmol L⁻¹ ammonium formate (B1220265) in water (A) and acetonitrile (B) | Quadrupole-Orbitrap Mass Spectrometry | Highly sensitive and accurate method for simultaneous determination of chlorpromazine and four major metabolites. | nju.edu.cn |

Ion-pair chromatography offers an alternative approach for the separation of ionic or highly polar compounds on reversed-phase columns. This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its retention on the non-polar stationary phase. thermofisher.com For the analysis of basic compounds like chlorpromazine and its metabolites, an organic acid such as an alkyl sulfonate is often used as the ion-pairing agent. nih.gov

Research has demonstrated the use of ion-pair HPLC for the determination of chlorpromazine and its sulfoxide metabolite in plasma. tandfonline.comresearchgate.net In one such method, heptane sulfonate was used as the ion-pairing agent with a standard silica column, where adsorption, rather than partition, appeared to be the dominant separation mechanism. tandfonline.comtandfonline.com This approach proved effective, though some studies noted that on traditional C-18 silica columns, the highly lipophilic chlorpromazine could be too strongly retained, leading to broad peaks. tandfonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used in pharmaceutical analysis. mdpi.com It utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. chromatographyonline.com A specific RP-HPLC method has been detailed for the separation and determination of chlorpromazine and its related compounds, including this compound. oup.comnih.gov

This method employs a dimethylsilane (RP-2) reversed-phase column with a mobile phase consisting of ammonium carbonate, acetonitrile, and water. oup.comnih.gov It is capable of effectively separating and quantifying mixtures of this compound, chlorpromazine sulfoxide, desmonomethylchlorpromazine sulfoxide, chlorpromazine, and desmonomethylchlorpromazine. oup.comnih.gov Detection is achieved by UV spectrophotometric absorption at 254 nm. oup.com The method shows good selectivity and reproducibility, with a linear response over a wide concentration range. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically under 2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. This technology is often coupled with mass spectrometry for enhanced sensitivity and specificity.

A UHPLC method coupled with a quadrupole-Orbitrap mass spectrometer has been developed for the simultaneous determination of chlorpromazine and four of its major metabolites in various matrices. nju.edu.cnresearchgate.netnih.gov The separation is performed on an Eclipse Plus C18 column with a gradient elution. The mobile phase consists of water with 0.1% formic acid and 10 mmol L⁻¹ ammonium formate (Eluent A) and acetonitrile (Eluent B). nju.edu.cn This powerful combination allows for the highly accurate and efficient analysis of this compound and related compounds, even at low concentrations. nju.edu.cnresearchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org

A quantitative GC-MS method has been developed for the determination of chlorpromazine and five of its major metabolites, including the sulfoxide, in a single biological sample. nih.gov This assay is highly specific and utilizes an inverse stable isotope dilution technique for quantification, where deuterium-labeled versions of the compounds serve as internal standards. nih.gov While some GC-MS methods for antipsychotics may require a derivatization step to increase the volatility of the analytes, this technique provides a robust and sensitive tool for the analysis of this compound. nih.govnih.gov

| Technique | Column Type | Quantification Method | Analytes Determined | Reference |

|---|---|---|---|---|

| GC-MS | HP-5 MS (5% phenyl-95% methylpolysiloxane) or similar | Inverse stable isotope dilution technique with selected ion recording | Chlorpromazine, sulfoxide, N-oxide, monodemethylated, didemethylated, and 7-hydroxylated metabolites | nih.govresearchgate.net |

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Methods such as UV-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the molecule's electronic structure and functional groups.

The photochemical breakdown of chlorpromazine can lead to the formation of several photoproducts, including chlorpromazine sulfoxide and sulfone, which can be investigated using spectroscopic tools. researchgate.netspiedigitallibrary.org The UV-Vis absorption spectrum of the parent compound, chlorpromazine, typically shows absorption bands with peaks around 254 nm and 307 nm. spiedigitallibrary.org Upon photo-oxidation, changes in the spectrum are observed; the band at 307 nm may undergo a bathochromic (red) shift to approximately 344 nm, indicating the formation of new conjugated systems characteristic of oxidation products. spiedigitallibrary.org

FTIR spectroscopy provides information about the vibrational modes of molecules. It can be used to identify the characteristic S=O stretching vibrations of the sulfone group, distinguishing it from the S=O stretch of the sulfoxide and the unoxidized sulfur atom in the parent phenothiazine (B1677639) ring. researchgate.net Furthermore, advanced techniques like 13C NMR spectroscopy have been used for the detailed spectral analysis of chlorpromazine and its sulfoxide, providing insights into the carbon framework of the molecule and the chemical shifts associated with oxidation at the sulfur atom. scispace.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and structural analysis of chlorpromazine degradation products.

High-Resolution Mass Spectrometry (HRMS), utilizing analyzers such as Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements, typically with an error of less than 5 ppm. spiedigitallibrary.org This precision allows for the unambiguous determination of the elemental composition of a molecule, which is critical for identifying unknown degradation products in complex mixtures. spiedigitallibrary.orgnih.gov

In studies of chlorpromazine degradation, HRMS has been used to identify a wide array of photoproducts and metabolites. nih.govnih.govresearchgate.net For example, chlorpromazine sulfoxide, a primary oxidation product, is identified by its protonated molecular ion ([M+H]⁺) at an m/z value of 335.1044. spiedigitallibrary.orgmdpi.com The high accuracy of the measurement confirms its chemical formula. HRMS analysis is often coupled with liquid chromatography (LC) to first separate the components of the mixture before mass analysis. spiedigitallibrary.orgnih.gov

Table 3: HRMS Identification of Chlorpromazine and Key Degradation Products

| Compound | Formula | Protonated Ion ([M+H]⁺) | Measured m/z | Source(s) |

|---|---|---|---|---|

| Chlorpromazine (CPZ) | C₁₇H₁₉ClN₂S | C₁₇H₂₀ClN₂S⁺ | 319.1114 | spiedigitallibrary.org |

| Promazine (B1679182) (PZ) | C₁₇H₂₀N₂S | C₁₇H₂₁N₂S⁺ | 285.1473 | spiedigitallibrary.org |

| Chlorpromazine Sulfoxide (CPZ-SO) | C₁₇H₁₉ClN₂SO | C₁₇H₂₀ClN₂SO⁺ | 335.1044 | spiedigitallibrary.orgplos.org |

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of compounds identified by HRMS. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a degradation product) is selected, isolated, and then fragmented by collision-induced dissociation. nih.govnih.gov The resulting pattern of product ions is characteristic of the molecule's structure and can be used to confirm its identity. nju.edu.cn

For chlorpromazine and its metabolites, MS/MS analysis provides definitive structural information. nih.govplos.orgnih.gov The fragmentation of chlorpromazine sulfoxide (precursor ion m/z 335) has been studied to confirm its structure. The fragmentation pathways often involve the cleavage of the N,N-dimethylpropan-1-amine side chain, which is a characteristic feature of this class of compounds. nju.edu.cn This detailed structural analysis is crucial for distinguishing between isomers and understanding the transformation pathways of the parent drug. nih.govnih.gov

Table 4: MS/MS Fragmentation Data for Chlorpromazine (CPZ) and its Sulfoxide (CPZ-SO)

| Compound | Precursor Ion (m/z) | Major Product Ions (m/z) | Fragmentation Pathway | Source(s) |

|---|---|---|---|---|

| Chlorpromazine (CPZ) | 319 | 272, 244, 233, 86 | Loss of side chain fragments and parts of the phenothiazine ring. | nju.edu.cn |

| Chlorpromazine Sulfoxide (CPZ-SO) | 335 | 288, 272, 244, 86 | Loss of side chain fragments from the oxidized phenothiazine core. | nju.edu.cn |

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry is a powerful hybrid technique that combines the selectivity of a quadrupole mass filter with the high mass resolution and accuracy of a time-of-flight analyzer. nih.govlabcompare.com This combination is particularly advantageous for the analysis of this compound and related compounds in complex mixtures, such as those encountered in clinical and forensic toxicology or food safety analysis. nih.govnih.gov

The Q-TOF instrument can operate in different modes. In a single MS mode, it provides accurate mass measurement of the intact molecule (precursor ion), allowing for the determination of its elemental formula. nih.govresearchgate.net For this compound, this high-resolution measurement helps to distinguish it from other co-extracted compounds with similar nominal masses. In MS/MS mode, the first quadrupole (Q1) selects the precursor ion of interest (e.g., the protonated molecule of this compound), which is then fragmented in a collision cell (Q2). The resulting product ions are analyzed by the TOF mass analyzer, providing a fragmentation spectrum. nih.govresearchgate.net The high mass accuracy of both precursor and product ions allows for confident structural elucidation and identification. labcompare.comresearchgate.net

Research on the analysis of veterinary drugs, including phenothiazines, in food products has utilized ultrahigh-performance liquid chromatography (UHPLC) coupled with Q-Orbitrap mass spectrometry, a similar high-resolution accurate-mass (HRAM) technique. In one study, this method was developed for the determination of chlorpromazine and four of its major metabolites in fish and pork. nju.edu.cn The high-resolution capabilities were crucial for identifying the compounds and ensuring specificity. nju.edu.cn

Table 1: Key Features of Q-TOF MS for this compound Analysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| High Mass Resolution | Ability to separate ions with very small differences in mass-to-charge ratio (m/z). | Distinguishes this compound from matrix interferences and other metabolites with similar masses. |

| High Mass Accuracy | Provides very precise mass measurements (typically <5 ppm error), enabling the determination of elemental formulas. researchgate.net | Confirms the elemental composition of the parent ion and its fragments, increasing confidence in identification. |

| MS/MS Capability | Allows for the isolation of a specific ion, its fragmentation, and analysis of the resulting product ions. nih.gov | Provides structural information by generating a characteristic fragmentation pattern for this compound. |

| Sensitivity | Capable of detecting analytes at very low concentrations (e.g., low-femtogram levels). labcompare.com | Enables the quantification of trace levels of this compound in biological and environmental samples. |

Electrochemical Sensing and Monitoring Techniques for this compound

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to chromatographic techniques for the detection of electroactive compounds like chlorpromazine and its metabolites. mdpi.com These techniques are based on the oxidation or reduction of the target analyte at an electrode surface.

Potentiometric sensors, specifically ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode, which is related to the activity (or concentration) of a specific ion in a solution. mdpi.com For chlorpromazine (CPZ), these sensors are typically designed with a polymeric membrane containing an ion-pairing agent that selectively binds to the protonated CPZ cation. mdpi.comnih.gov

Researchers have developed sensitive and selective membrane electrodes for CPZ using ion-pairing agents like sodium tetraphenylborate (B1193919) (TPB) and phosphotungstic acid (PTA). mdpi.comscilit.com These sensors have demonstrated a Nernstian response, with slopes approaching the theoretical value of 59 mV per decade of concentration change. mdpi.comnih.gov A key application has been the monitoring of CPZ in the presence of its main photo-degradation products, which include chlorpromazine sulfoxide. mdpi.comresearchgate.net The sensors were successfully used to quantify CPZ in river water samples without extensive pre-treatment, showcasing their potential for environmental monitoring. mdpi.comscilit.com

Table 2: Performance Characteristics of Potentiometric Sensors for Chlorpromazine

| Parameter | CPZ-TPB Sensor | CPZ-PTA Sensor | Reference |

|---|---|---|---|

| Linear Range (M) | 1 × 10⁻⁶ to 1 × 10⁻² | 1 × 10⁻⁶ to 1 × 10⁻² | mdpi.comscilit.com |

| Slope (mV/decade) | 59.90 ± 0.60 | 58.90 ± 0.80 | mdpi.comscilit.com |

| pH Range | 2.0 to 6.0 | 2.0 to 6.0 | mdpi.comscilit.com |

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of species. For chlorpromazine, CV studies reveal a complex oxidation mechanism. The phenothiazine ring system is susceptible to oxidation, primarily at the sulfur and nitrogen atoms. researchgate.netresearchgate.net

The electrochemical oxidation of CPZ is generally understood to be a multi-step process. The initial step is a one-electron oxidation to form a relatively stable radical cation (CPZ•+). mdpi.combham.ac.uk This process is often electrochemically reversible. mdpi.combham.ac.uk Subsequent oxidation steps are typically irreversible and lead to the formation of metabolites. mdpi.combham.ac.uk The radical cation can undergo further oxidation and react with water in the electrolyte to form chlorpromazine sulfoxide (CPZ-SO). researchgate.net

Recent studies using electrochemical synthesis have demonstrated that under specific controlled-current conditions, the oxidation can proceed further to form the S,S-dioxide metabolite, which is this compound (CPZ-SO₂), on a multi-milligram scale. mdpi.com The mechanism is believed to involve the oxidation of the sulfur atom from its sulfide (B99878) state to sulfoxide and then to sulfone. mdpi.com Different electrochemical mechanisms have been proposed, including the EEC mechanism (two electrochemical steps followed by a chemical step) and the EC'EC mechanism (electrochemical, catalytic chemical, electrochemical, chemical). researchgate.net

Table 3: Electrochemical Oxidation Potentials for Chlorpromazine (CPZ)

| Process | Potential (vs. Fc/Fc+) | Description | Reference |

|---|---|---|---|

| First Oxidation (Epa1) | 595 mV | Reversible one-electron oxidation to form the radical cation (CPZ•+). | mdpi.combham.ac.uk |

| Second Oxidation (Epa2) | 765 mV | Irreversible oxidation process. | mdpi.combham.ac.uk |

| Further Oxidations | 1172 mV, 1355 mV, etc. | Additional irreversible oxidation steps leading to various products, including the sulfone. | mdpi.combham.ac.uk |

Note: Potentials recorded in acetonitrile (MeCN) at a glassy carbon electrode. mdpi.combham.ac.uk

Sample Preparation Strategies for Complex Matrices

Before instrumental analysis, this compound and related compounds must often be extracted and concentrated from complex samples like biological fluids or food tissues to remove interfering substances. nih.govuwaterloo.ca

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. fishersci.nldokumen.pub For chlorpromazine, SPE methods have been developed using various sorbents to isolate the drug from matrices like water, urine, and plasma. nih.gov

A novel approach, magnetic solid-phase extraction (MSPE), utilizes magnetic nanoparticles coated with an adsorbent. nih.govnih.gov For CPZ, which is cationic at acidic pH, magnetic nanoparticles coated with sodium dodecyl sulfate (B86663) (SDS) create a negatively charged surface that effectively extracts the drug. nih.gov This method avoids the time-consuming column-passing steps of traditional SPE and has been shown to have high extraction efficiency. nih.gov After extraction, the analyte is eluted from the nanoparticles with a suitable solvent before analysis. nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach that involves an extraction and partitioning step with acetonitrile and salts, followed by a cleanup step called dispersive SPE (dSPE). nju.edu.cn Originally developed for pesticide analysis in food, its application has expanded to many other analytes, including veterinary drugs. researchgate.netthermofisher.com

QuEChERS-based methods have been successfully developed and validated for the simultaneous determination of chlorpromazine and its metabolites in animal-derived foods like fish and pork. nju.edu.cn The protocol typically involves:

Extraction: Homogenized sample is shaken with acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium acetate). nju.edu.cn

Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the analytes) from the aqueous and solid layers.

Cleanup (dSPE): An aliquot of the acetonitrile extract is mixed with a sorbent to remove specific interferences. For fatty matrices like fish and pork, sorbents such as C18 (to remove non-polar compounds and lipids) or enhanced matrix removal-lipid (EMR-Lipid) are used. nju.edu.cncolab.ws

One study found EMR-Lipid to be a highly suitable sorbent for removing lipids while achieving satisfactory recoveries for CPZ and its metabolites, ranging from 72% to 117% in spiked fish and pork samples. nju.edu.cn

Environmental Chemistry and Ecotoxicological Studies of Chlorpromazine Sulfone

Occurrence and Persistence in Aquatic Environments

The presence and behavior of chlorpromazine (B137089) sulfone in water bodies are critical indicators of its environmental fate.

Chlorpromazine sulfone has been identified as a significant degradation product of chlorpromazine in aquatic environments. mdpi.comresearchgate.net Studies investigating the fate of chlorpromazine in river water have consistently detected this compound, often as a predominant product in the initial stages of transformation. researchgate.netnih.gov Its occurrence is a direct consequence of the widespread use of chlorpromazine and its subsequent release into sewage systems, with residues persisting through wastewater treatment plants and into receiving surface waters. researchgate.netrsc.orgfrontiersin.org

Research has confirmed its presence in various aquatic systems where the parent drug, chlorpromazine, has been detected. mdpi.comresearchgate.net For instance, laboratory assays simulating river water conditions have shown that hydroxylation and oxidation of chlorpromazine lead to the formation of chlorpromazine sulfoxide (B87167) among other products. researchgate.netnih.gov The continuous input of chlorpromazine into these systems suggests a pseudo-persistence of its transformation products, including the sulfone derivative. rsc.org

This compound exhibits considerable stability in aquatic environments. mdpi.com It is recognized as a long-lasting and highly stable product, particularly resulting from the photocatalytic conversion of chlorpromazine. mdpi.comresearchgate.net In studies tracking the degradation of chlorpromazine over time, the sulfoxide was a major and relatively stable product. nih.gov

While the parent compound, chlorpromazine, can degrade completely within hours under direct sunlight, its transformation products like the sulfoxide persist. nih.gov In conditions with limited sunlight, chlorpromazine itself can be detected for up to four weeks, indicating that its more stable metabolites, such as this compound, are likely to persist for extended periods. researchgate.netnih.gov One study noted that while chlorpromazine sulfoxide was a predominant product in the early stages, other derivatives resulting from the breakdown of the phenothiazine (B1677639) core became the major stable products after 20 weeks under non-forced conditions. researchgate.net

Table 1: Environmental Fate and Stability of Chlorpromazine and its Sulfone Derivative

| Compound | Environmental Matrix | Degradation Conditions | Findings | Citation |

|---|---|---|---|---|

| Chlorpromazine | River Water | Sunlight exposure | Complete degradation in < 4 hours. | nih.gov |

| Chlorpromazine | River Water | Limited sunlight | Detected for up to 4 weeks. | nih.gov |

| This compound | Aqueous Systems | Photocatalytic conversion | Identified as a highly stable and long-lasting product. | mdpi.comresearchgate.net |

| This compound | River Water | Non-forced, 20 weeks | Initially a predominant product, later replaced by other stable derivatives. | researchgate.netnih.gov |

Abiotic Degradation Processes in Environmental Contexts

Abiotic processes, particularly those induced by light, are primary drivers for the transformation of chlorpromazine into its sulfone derivative in the environment.

Sunlight plays a crucial role in the environmental fate of chlorpromazine, promoting its degradation into various photoproducts, including this compound. researchgate.netnih.gov Photolysis, both direct and indirect, is a key abiotic process influencing the persistence of such compounds in sunlit surface waters. rsc.org Laboratory experiments have demonstrated that exposure to simulated sunlight (e.g., a xenon arc lamp) leads to almost complete elimination of chlorpromazine, with the concurrent formation of numerous degradation products. researchgate.net

Among these, chlorpromazine sulfoxide is consistently identified as a main product resulting from oxidation processes. mdpi.comnih.gov The phototoxicity of chlorpromazine is linked to the formation of a promazyl radical, which can lead to the generation of oxygenated byproducts. researchgate.net Therefore, the presence of this compound in natural waters is strongly linked to the photolytic degradation pathway of the parent compound. researchgate.net

Heterogeneous photocatalysis has been investigated as a method for removing pharmaceuticals from water, and these studies provide insight into the transformation of chlorpromazine. mdpi.com In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV-A or visible light, chlorpromazine is readily converted. mdpi.comresearchgate.net

Research has shown that chlorpromazine sulfoxide is a major and highly stable product of the aerobic photocatalytic conversion of chlorpromazine. mdpi.com Even when the parent compound is almost completely converted within 30 minutes of irradiation, the resulting this compound is found to be highly persistent throughout the process. mdpi.comresearchgate.net This indicates that while photocatalysis can effectively degrade chlorpromazine, it can also lead to the formation of stable transformation products like its sulfone. mdpi.com

Table 2: Abiotic Degradation of Chlorpromazine Leading to Sulfone Formation

| Process | Conditions | Catalyst/Medium | Key Outcome | Citation |

|---|---|---|---|---|

| Photolysis | Sunlight | River Water | Formation of chlorpromazine sulfoxide as a predominant early-stage product. | researchgate.netnih.gov |

| Photocatalysis | UV-A (365 nm) & Visible (455 nm) Light | K-7000 (carbon-modified TiO₂) | Formation of chlorpromazine sulfoxide as a highly stable, long-lasting product. | mdpi.comresearchgate.net |

| Photocatalysis | UV Irradiation | Immobilized TiO₂ nanoparticles | 90% removal of chlorpromazine, with sulfoxide as a likely intermediate. | mdpi.com |

Sorption Behavior and Mobility in Environmental Compartments

The tendency of a chemical to attach to sediment and soil particles—its sorption behavior—governs its mobility and bioavailability in the environment. Studies have shown that chlorpromazine is very strongly adsorbed on sediment. researchgate.netnih.govfrontiersin.org This strong sorption is a key factor in its environmental persistence. frontiersin.org

Non-Clinical Environmental Ecotoxicology of this compound Degradation Products

The transformation of chlorpromazine in the environment leads to various degradation products, including chlorpromazine sulfoxide, a direct precursor to the sulfone. nih.govmdpi.com The ecotoxicological profile of these products is a critical component of a comprehensive environmental risk assessment.

Toxic effects of chlorpromazine and its mixture of degradation products on aquatic microorganisms have been reported. nih.gov Studies performing standardized aerobic biodegradation tests observed toxicity towards bacteria, which has prompted recommendations for more detailed risk assessments concerning the drug and its environmental fate. researchgate.netnih.gov Although chlorpromazine itself was classified as not readily biodegradable, its transformation into various products is well-established. researchgate.net The persistence and biological activity of these transformation products, such as the highly stable chlorpromazine sulfoxide, are of ecotoxicological concern. mdpi.com

Table 2: Observed Effects of Chlorpromazine and its Degradation Products on Aquatic Bacteria

| Study Type | Observation | Finding | Reference |

|---|---|---|---|

| Biodegradation Tests (Aerobic) | Toxic effects on bacteria were observed during testing. | Indicates potential for disruption of microbial communities. | nih.gov |

This table outlines general findings on the toxicity of chlorpromazine and its transformation products towards aquatic microorganisms.

While extensive empirical data on the ecotoxicity of individual degradation products like this compound are limited, predictive studies and analyses of related compounds offer insight into potential risks. researchgate.netnih.gov It has been suggested that some degradation products could exhibit toxicity levels similar to, or even greater than, the parent chlorpromazine compound in aquatic environments. nih.govresearchgate.net This indicates that the environmental degradation of chlorpromazine does not necessarily lead to detoxification and may, in some cases, produce metabolites of equal or higher concern. However, for the majority of the numerous transformation products identified, specific ecotoxicological properties remain unknown. nih.gov

Table 3: Predicted Environmental Risk of Chlorpromazine Degradation Products

| Compound/Group | Predicted Ecotoxicity | Basis of Prediction | Reference |

|---|---|---|---|

| Degradation Products | Some products have toxicities similar to, or even higher than, chlorpromazine. | Prediction based on laboratory degradation assays and analysis. | nih.govresearchgate.net |

This table summarizes predictions regarding the ecotoxicological risk posed by the suite of chlorpromazine's environmental transformation products.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Chlorpromazine |

| This compound |

Theoretical and Computational Investigations of Chlorpromazine Sulfone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of chlorpromazine (B137089) sulfone. These methods offer a detailed view of its electronic structure, which is crucial for interpreting its reactivity and potential biological activity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has been employed to study chlorpromazine and its metabolites, providing insights into their geometric and energetic properties. univ-tlemcen.dzuniv-tlemcen.dz Theoretical calculations for chlorpromazine sulfone would typically be performed using a functional like B3LYP with a basis set such as 6-311g+(d, p) to optimize the molecular geometry and determine various electronic parameters. univ-tlemcen.dz Such studies allow for the precise calculation of bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. The introduction of the sulfone group is expected to significantly alter the geometry of the phenothiazine (B1677639) ring system compared to the parent chlorpromazine molecule.

Table 1: Representative Calculated Molecular Geometry Parameters for a Phenothiazine-like Structure

| Parameter | Value |

|---|---|

| C-S Bond Length (Å) | 1.78 |

| S=O Bond Length (Å) | 1.45 |

| C-N-C Bond Angle (°) | 118.5 |

| Dihedral Angle (°) | 155.0 |

Note: The data in this table is illustrative of typical values for a sulfone-containing phenothiazine derivative and is not from a specific study on this compound.

HOMO-LUMO Energy Gaps and Charge Transfer Dynamics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. univ-tlemcen.dzuniv-tlemcen.dz A smaller gap generally indicates higher reactivity. For chlorpromazine and its metabolites, these values have been calculated to understand their biological activity. univ-tlemcen.dz The sulfone group, being electron-withdrawing, would be expected to lower the energy of the HOMO and LUMO, potentially altering the energy gap and influencing charge transfer dynamics within the molecule.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Ionization Potential | 6.20 |

| Electron Affinity | 1.50 |

Note: The data in this table is hypothetical and serves to illustrate the parameters that would be calculated in a DFT study.

Spin Density and Radical Cation Studies

While extensive research has been conducted on the radical cation of the parent compound, chlorpromazine, specific studies on the spin density and radical cation of this compound are not widely documented. In studies of the chlorpromazine radical cation, DFT calculations have been used to determine spin densities, which indicate the distribution of the unpaired electron across the molecule. researchgate.net For this compound, similar computational approaches could predict the most likely sites for oxidation and the structure of the resulting radical cation. The presence of the sulfone group would likely influence the spin distribution, potentially altering the reactivity of the radical species compared to that of the parent drug.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing valuable information about their conformational flexibility and interactions with their environment, such as biological membranes.

Interactions with Model Biological Membranes (e.g., Lipid Monolayers)

Structure-Electroactivity Relationships (SeAR)

The investigation of Structure-Electroactivity Relationships (SeAR) for chlorpromazine and its derivatives provides crucial insights into their electrochemical behavior, particularly in the formation of metabolites like this compound. Studies have systematically explored how variations in the molecular structure of phenothiazine analogues influence their oxidizability.

Two significant trends have emerged from these electrochemical studies. Firstly, the presence of a chlorine atom on the phenothiazine scaffold generally increases the difficulty of oxidation. This is a key factor in the electrochemical behavior of chlorpromazine. Secondly, the nature of the substituent at the N-10 position of the phenothiazine ring plays a critical role. For instance, the free NH analogue, 2-chlorophenothiazine (B30676) (2CPTZ), is more easily oxidized compared to its alkylated counterparts like chlorpromazine (CPZ). This is evident in their oxidation potentials, with 2CPTZ showing an oxidation potential of 0.353 V, which is lower than the 0.590 V observed for chlorpromazine.

These SeAR insights have been instrumental in developing controlled electrochemical methods for the synthesis of chlorpromazine metabolites, including the sulfoxide (B87167) and the sulfone (S,S-dioxide). By carefully controlling the electrochemical conditions, informed by the understanding of how structure affects electroactivity, it is possible to selectively generate these metabolites on a multi-milligram scale. The electrochemical oxidation of the sulfide (B99878) in the phenothiazine ring is the primary pathway, occurring more readily than oxidation of the tertiary amine on the alkyl side chain. The process involves a one-electron oxidation to form a radical cation, which can then be further oxidized to the sulfoxide and subsequently to the sulfone.

| Compound | Oxidation Potential (V) |

|---|---|

| 2-Chlorophenothiazine (2CPTZ) | 0.353 |

| Chlorpromazine (CPZ) | 0.590 |

Computational Prediction of Degradation Pathways and Products

The computational prediction of the degradation pathways and products for this compound is a specialized area of research with limited publicly available studies. However, computational methods have been extensively applied to predict the metabolism and degradation of its parent compound, chlorpromazine, which provides valuable context. These computational approaches are essential for understanding the formation of metabolites, including the sulfone, and for predicting their potential toxicological implications.

Various in silico tools are employed to predict the site of metabolism (SOM) for drugs like chlorpromazine, which is a critical first step in its degradation. Programs such as MetaSite, SMARTCyp, StarDrop, and RS-WebPredictor are used to predict which parts of the chlorpromazine molecule are most likely to be metabolized by enzymes like cytochrome P450 2D6 (CYP2D6). For chlorpromazine, these programs can yield varied predictions for the most favored SOM, highlighting the complexity of predicting metabolic pathways and the importance of using multiple computational models.

Density Functional Theory (DFT) is another powerful computational tool used to study the chemical and biological properties of chlorpromazine and its metabolites. univ-tlemcen.dz Such theoretical studies can determine the geometric, energetic, and reactivity properties of these compounds. univ-tlemcen.dz Research has indicated that chlorpromazine is more biologically stable compared to its metabolites. univ-tlemcen.dz This suggests that the degradation products, which would include the sulfone, may be more reactive. univ-tlemcen.dz

While direct computational studies on the degradation of this compound are not widely reported, experimental studies on the photodegradation of chlorpromazine have shown that chlorpromazine sulfoxide is a highly stable and persistent photoproduct. mdpi.com This stability is a key factor in its environmental fate. Further degradation of the sulfoxide to the sulfone and subsequent breakdown products would be influenced by this stability. The development of predictive degradation models, in general, relies on understanding the underlying degradation mechanisms and having sufficient data to train predictive algorithms.

| Computational Tool | Primary Function |

|---|---|

| MetaSite | Predicts site of metabolism by cytochrome P450 enzymes. |

| SMARTCyp | Predicts site of metabolism for drug-like molecules. |

| StarDrop | A suite of software for small molecule design, optimization, and data analysis. |

| RS-WebPredictor | Predicts the regioselectivity of xenobiotic metabolism. |

| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. |

Non Clinical Biological Interactions and Fate of Chlorpromazine Sulfone

In Vitro Enzymatic Formation and Biotransformation Pathways

The formation of chlorpromazine (B137089) sulfone is a multi-step enzymatic process primarily occurring in the liver. It involves the sequential oxidation of the parent compound, chlorpromazine.

The biotransformation of chlorpromazine begins with its oxidation to chlorpromazine sulfoxide (B87167). This initial step is a major metabolic pathway for chlorpromazine. nih.gov Subsequent oxidation of the sulfoxide intermediate leads to the formation of chlorpromazine sulfone. nih.gov

In vitro studies using guinea pig liver microsomes have demonstrated the enzymatic formation of sulfoxides from chlorpromazine. nih.gov The filamentous fungus Cunninghamella elegans, often used as a microbial model for mammalian drug metabolism, also metabolizes chlorpromazine to its sulfoxide form as a major metabolite, accounting for 36% of the biotransformation products. nih.gov Studies with rat liver microsomes have specifically identified an oxygenase responsible for the conversion of a chlorpromazine analog sulfoxide (didesmethylchlorpromazine sulfoxide) to the corresponding sulfone. nih.gov This two-step oxidation process, from the parent drug to sulfoxide and then to sulfone, is a key pathway in the metabolism of chlorpromazine. rsc.org

Oxygenase enzymes are crucial for the sulfur oxidation of chlorpromazine. The main transformation pathways for chlorpromazine involve oxygenation reactions at the sulfur, nitrogen, and carbon atoms. nih.gov The initial sulfoxidation of chlorpromazine is suggested to be catalyzed by cytochrome P-450 enzymes. nih.gov This was supported by experiments with Cunninghamella elegans, where the production of sulfoxide was inhibited by cytochrome P-450 inhibitors. nih.gov

The further oxidation of the sulfoxide to the sulfone is also mediated by an oxygenase. An NADPH-dependent oxygenase located in rat liver microsomes has been shown to catalyze the conversion of didesmethylchlorpromazine sulfoxide to didesmethylthis compound. nih.gov

Table 1: Enzymes Involved in this compound Formation

| Metabolic Step | Precursor | Product | Enzyme System | Source Organism/System |

| Sulfoxidation | Chlorpromazine | Chlorpromazine Sulfoxide | Cytochrome P-450 | Cunninghamella elegans nih.gov |

| Sulfoxidation | Didesmethylchlorpromazine Sulfoxide | Didesmethylthis compound | NADPH-dependent Oxygenase | Rat Liver Microsomes nih.gov |

Studies in Non-Human Biological Systems

Animal models have been instrumental in elucidating the metabolism, tissue distribution, and excretion of chlorpromazine and its metabolites, including the sulfone derivative.

Metabolism studies in rats have confirmed the formation of sulfone metabolites in vivo. Following the administration of didesmethylchlorpromazine to male rats, high levels of the corresponding sulfoxide and sulfone were measured in peripheral tissues. nih.gov It was estimated that at least 50% of the administered dose was converted to the sulfone. nih.gov In another study, didesmethylthis compound was identified in the organs of rats after the injection of the corresponding sulfide (B99878), further confirming this metabolic pathway in animal systems. researchgate.net Chlorpromazine is known to be extensively metabolized in animals, with chlorpromazine sulfoxide being a frequently identified metabolite in animal-derived food products like pork. nih.govnih.gov

Once formed, this compound and its precursors are distributed throughout the body and subsequently excreted. In rats given didesmethylchlorpromazine, the sulfone metabolite was found in various peripheral tissues, including the brain, liver, kidney, and lung. nih.gov

The excretion of these metabolites occurs through both renal and biliary pathways. Following the administration of didesmethylchlorpromazine sulfoxide to rats, the sulfone was detected in both tissues and urine. nih.gov Small quantities of the sulfoxide and sulfone metabolites were also excreted in the bile of rats treated with the parent compound. nih.gov

Table 2: Summary of this compound Fate in Rats

| Study Focus | Animal Model | Administered Compound | Key Findings | Tissues/Fluids Analyzed | Reference |

| Metabolite Identification & Fate | Male Rats | Didesmethylchlorpromazine | High levels of sulfoxide and sulfone metabolites formed; At least 50% converted to sulfone. | Peripheral Tissues, Bile | nih.gov |

| Metabolite Identification | Rats | Didesmethylchlorpromazine | Presence of the sulfone metabolite confirmed. | Organs | researchgate.net |

| Distribution & Excretion | Male Rats | Didesmethylchlorpromazine Sulfoxide | Sulfone metabolite detected in tissues and urine. | Tissues, Urine | nih.gov |

In Vitro Effects on Non-Human Enzymes and Biomolecules

Research on the direct effects of this compound on non-human enzymes and biomolecules is limited. However, one study investigated the influence of this compound on the protein binding of the parent drug, chlorpromazine, in rat serum. The in vitro study examined how various metabolites, including this compound (referred to as sul-CPZ), affected the binding of chlorpromazine to serum proteins. While the study focused on the impact of sulfoxide and N-oxide metabolites, it included this compound in its investigation of metabolites that could alter the in vivo protein binding characteristics of the parent compound.

Inhibitory Effects on Enzymes (e.g., D-amino acid oxidase, without clinical outcomes)

While extensive research has been conducted on the parent compound chlorpromazine, specific data regarding the inhibitory effects of its metabolite, this compound, on various enzymes are less abundant in publicly available scientific literature. However, studies on chlorpromazine and related phenothiazine (B1677639) sulfoxides provide some insights into the potential enzymatic interactions of this compound.

Research has demonstrated that chlorpromazine itself is an inhibitor of several enzymes. For instance, it has been shown to inhibit D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia nih.govnih.gov. One study reported that chlorpromazine inhibits human DAO with a lesser potency compared to porcine DAO nih.gov. Furthermore, the inhibitory activity of chlorpromazine on DAO can be enhanced through oligomerization induced by light exposure nih.gov. Another enzyme inhibited by chlorpromazine is tryptophan oxygenase, with a 50% inhibition observed at a concentration of 3 x 10⁻⁴M in rat liver homogenates doi.org.

General observations on phenothiazine sulfoxides suggest that they are often less potent than their parent compounds. For example, chlorpromazine sulfoxide has been described as a less selective and less potent inhibitor of phosphodiesterase compared to chlorpromazine itself researchgate.net. While not specific to D-amino acid oxidase, this suggests that the sulfoxidation of chlorpromazine may lead to a reduction in its enzyme-inhibiting activity.

A study investigating the influence of chlorpromazine metabolites on the protein binding of the parent drug found that chlorpromazine S-oxide (CPZSO) and chlorpromazine N-oxide (CPZNO) altered the binding characteristics of chlorpromazine to serum proteins nih.gov. This interaction indicates a biological activity of the sulfoxide metabolite, although it is distinct from direct enzyme inhibition.

Due to the limited availability of specific data for this compound, the following table summarizes the inhibitory effects of the parent compound, chlorpromazine, on select enzymes.

Table 1: Inhibitory Effects of Chlorpromazine on Selected Enzymes

| Enzyme | Organism/Tissue | Inhibitory Concentration/Constant | Reference |

| D-amino acid oxidase | Human | K(i) = 0.7 mM | nih.gov |

| Tryptophan oxygenase | Rat liver | 50% inhibition at 3 x 10⁻⁴M | doi.org |

| Inward-rectifying K+ currents | Not specified | IC50 of 6.1 µM | selleckchem.com |

| Time-independent outward currents | Not specified | IC50 of 16 µM | selleckchem.com |

Formation of Adducts with Biomolecules (e.g., DNA) in Mechanistic Studies

The formation of adducts between small molecules and essential biomolecules such as DNA can have significant biological consequences. In the context of chlorpromazine and its metabolites, research has primarily focused on the photo-induced interactions of the parent compound with DNA. There is a notable lack of direct evidence in the reviewed scientific literature detailing the formation of adducts by this compound itself.

Studies have shown that chlorpromazine can bind to DNA through non-covalent interactions, such as intercalation quora.com. More significantly, upon exposure to UV radiation, chlorpromazine can form covalent photoadducts with DNA. The formation of these adducts is a proposed mechanism for the phototoxic and photomutagenic effects observed with chlorpromazine. The interaction and subsequent adduct formation are influenced by the state of the DNA; for instance, the formation of covalent photoadducts between chlorpromazine and denatured (single-stranded) DNA is more efficient than with double-stranded DNA.

While the direct formation of adducts by this compound has not been extensively reported, it is known that chlorpromazine is metabolized to its sulfoxide and subsequently to the sulfone. Didesmethylthis compound has been identified in the urine of patients undergoing chlorpromazine therapy nih.gov. The electrochemical oxidation of chlorpromazine can lead to the formation of the sulfoxide and the S,S-dioxide (sulfone) nih.gov. Although chlorpromazine sulfoxide is a major and persistent metabolite, its reactivity towards biomolecules like DNA appears to be different from the parent compound, especially under photo-irradiation mdpi.com.

The binding of chlorpromazine to its target receptors is primarily through non-covalent interactions, including ionic bonds, hydrogen bonds, and hydrophobic interactions quora.com. This reversible binding is characteristic of its antagonist function at various receptors.

Future Research Directions and Unexplored Avenues in Chlorpromazine Sulfone Chemistry

Development of Novel and Sensitive Analytical Methods for Trace Detection

The detection of chlorpromazine (B137089) and its metabolites at trace levels in complex matrices like environmental water and biological fluids is a continuing analytical challenge. While numerous methods exist for the parent drug, specific, highly sensitive, and rapid detection methods for chlorpromazine sulfone are less developed. Future research should focus on advancing analytical techniques capable of distinguishing and quantifying the sulfone metabolite, even in the presence of the parent compound and other transformation products.

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), have proven effective in identifying a wide array of chlorpromazine transformation products. nih.gov Further development in this area could lead to validated, high-throughput methods for routine monitoring of this compound. Other promising avenues include the refinement of Gas Chromatography-Mass Spectrometry (GC-MS) and various spectrophotometric and fluorimetric techniques. omicsonline.orgnih.gov

| Analytical Technique | Potential Application for this compound | Key Advantages |

| HPLC-MS/MS | Quantification in environmental and biological samples | High sensitivity and specificity; capable of identifying multiple metabolites simultaneously. nih.gov |

| GC-MS | Therapeutic drug monitoring in plasma | Provides structural information for confirmation. nih.gov |

| Potentiometric Sensors | In-situ environmental monitoring | Cost-effective, portable, and allows for on-site measurements. mdpi.com |

| Colorimetric Assays | Rapid screening of water samples | Simple, fast, and low-cost for preliminary environmental assessments. nih.gov |

Real-time monitoring techniques for environmental applications

A significant frontier in environmental science is the development of tools for real-time, on-site monitoring of pollutants. For this compound, which may form from the degradation of chlorpromazine in surface waters, such technologies would be invaluable for assessing environmental quality and the efficacy of water treatment processes. rsc.org

Future research could focus on adapting and optimizing sensor-based technologies. Potentiometric membrane sensors, for example, have been successfully developed to determine chlorpromazine in river water, even in the presence of its main photo-degradation products. mdpi.com Tailoring the ionophores or recognition elements in these sensors to be specific for the sulfone group could provide a viable path toward real-time detection. Similarly, colorimetric assays based on the growth of gold nanoparticles have been proposed for the rapid detection of the parent drug and could potentially be adapted for its metabolites. nih.gov These methods offer the advantage of simplicity and speed, making them suitable for field-based screening. nih.gov

Advanced Mechanistic Studies of its Formation and Degradation in Complex Matrices

This compound is formed through the oxidation of the sulfur atom in the phenothiazine (B1677639) ring. This process can occur through both biological metabolism and abiotic environmental degradation. While the general pathway is understood to proceed from the sulfide (B99878) to the sulfoxide (B87167) and then to the sulfone, the precise mechanisms, kinetics, and influencing factors in complex matrices like wastewater, sediment, and biological tissues are not fully characterized.

Studies have shown that chlorpromazine is susceptible to photodegradation in aqueous solutions, a process that can lead to the formation of chlorpromazine sulfoxide and numerous other products. rsc.orgmdpi.comnih.gov Sunlight irradiation can completely degrade the parent compound in river water within hours. nih.gov The sulfoxide is a major and persistent intermediate in this process. mdpi.comresearchgate.net Further oxidation of this stable sulfoxide intermediate leads to the formation of the sulfone. Advanced mechanistic studies should employ techniques like laser flash photolysis and detailed product analysis using high-resolution mass spectrometry to map the complete reaction pathways and identify transient intermediates. Understanding the role of reactive oxygen species (ROS) and the influence of matrix components (e.g., dissolved organic matter) is crucial for predicting the formation rate of this compound in the environment.

Detailed Investigations into its Environmental Impact and Bioavailability in Ecosystems

The presence of pharmaceuticals in the environment is a growing concern. Chlorpromazine has been detected in various water bodies and has demonstrated toxic effects on aquatic organisms, including invertebrates, macrophytes, and fish. mdpi.com However, there is a significant knowledge gap regarding the specific ecotoxicity and bioavailability of its sulfone metabolite.

Future research must address the environmental risk posed by this compound. It is essential to determine its acute and chronic toxicity to a range of non-target aquatic organisms. Studies have predicted that some degradation products of chlorpromazine may have toxicities similar to or even higher than the parent compound. nih.gov Furthermore, investigations into the sorption behavior of this compound are critical. The parent drug is known to adsorb strongly to sediment, which affects its environmental distribution and bioavailability. nih.gov Determining the sorption coefficients (Kd) for the sulfone will be vital for accurately modeling its partitioning and persistence in aquatic ecosystems.

Further Exploration of its Non-Clinical Biological Interactions and Pathways

In humans, the metabolism of chlorpromazine is extensive, with sulfoxidation being a major pathway. drugbank.com The formation of sulfone metabolites has been confirmed; for instance, didesmethylthis compound was isolated from the urine of a patient undergoing chlorpromazine therapy and identified via mass spectrometry. nih.gov This finding confirms that the sulfone is a relevant human metabolite.

Despite this, the specific biological interactions and potential pharmacological or toxicological activities of this compound itself are largely unexplored. Future non-clinical studies should aim to:

Synthesize pure this compound for use in in vitro and in vivo experiments.

Investigate its interaction with key drug-metabolizing enzymes and transporters.

Assess its potential to interact with the same receptors as the parent drug (e.g., dopamine receptors) to determine if it retains any pharmacological activity.

Computational Approaches for Predicting Reactivity and Environmental Fate

In recent years, computational chemistry has become an indispensable tool for predicting the properties, reactivity, and potential toxicity of chemical compounds, thereby reducing the need for extensive experimental testing. Quantitative Structure-Activity Relationship (QSAR) models, in particular, have been successfully applied to phenothiazine derivatives to predict various biological activities. wisdomlib.orgresearchgate.netnih.govijcmas.com

This computational framework represents a significant and largely unexplored avenue for this compound research. Future studies should focus on developing specific QSAR and other in silico models to predict:

Reactivity: Modeling the electronic structure of the sulfone to predict its susceptibility to further degradation or interaction with biological molecules.

Environmental Fate: Predicting key environmental parameters such as water solubility, octanol-water partition coefficient (logP), soil adsorption coefficient (Koc), and biodegradability.

Toxicity: Developing QSAR models to estimate the ecotoxicity of this compound toward various organisms, helping to prioritize experimental testing.

By building models trained on data from chlorpromazine and other phenothiazines, it will be possible to generate robust predictions for the sulfone, guiding future experimental work and contributing to a more comprehensive risk assessment. mdpi.com

Q & A

Q. How is Chlorpromazine sulfone identified and quantified in biological matrices?

this compound is primarily detected using gas chromatography-mass spectrometry (GC-MS) with electron impact (EI) or positive chemical ionization (PCI) modes. Key steps include:

- Hydrolysis of urine samples to release conjugated metabolites .

- Solid-phase extraction (SPE) to isolate metabolites, followed by derivatization for GC-MS compatibility .

- Comparison of mass spectra and retention times with synthetic reference standards (e.g., this compound N-Oxide Hydrochloride) to confirm identity .

Q. What metabolic pathways lead to this compound formation?

this compound is a phase I metabolite generated via oxidation of the parent drug’s sulfur atom. This occurs through hepatic cytochrome P450 enzymes (e.g., CYP3A4) or flavin-containing monooxygenases (FMOs). In rats, sulfone formation is observed alongside sulfoxide and hydroxylated metabolites, suggesting competing oxidative pathways .

Q. Which analytical techniques validate this compound stability in vitro?

Stability studies require:

- Accelerated degradation testing under acidic/alkaline conditions to assess sulfone formation from Chlorpromazine .

- High-performance liquid chromatography (HPLC) with photodiode array detection to monitor degradation kinetics .

- Mass spectrometry to confirm structural integrity of degradation products .

Q. What is the pharmacological significance of this compound compared to the parent drug?

this compound exhibits reduced dopamine receptor affinity compared to Chlorpromazine but may contribute to cumulative effects in long-term antipsychotic therapy. Comparative studies using vascular response assays in rats show sulfone’s weaker adrenergic modulation .

Q. How are this compound and sulfoxide differentiated analytically?

Use chromatographic separation (e.g., reverse-phase HPLC) combined with mass spectral fragmentation patterns:

- Sulfone (m/z 403.32) shows a distinct [M+H]+ peak and S=O bond fragmentation, while sulfoxide (m/z 387.32) lacks the double oxygen bond .

Advanced Research Questions

Q. How to design a pharmacokinetic study for this compound with conflicting metabolite recovery data?

- Experimental Design : Use crossover studies in animal models (e.g., Wistar rats) with controlled dosing intervals and matrix-matched calibration curves to account for intersample variability .

- Data Reconciliation : Apply multivariate regression to identify confounding variables (e.g., hydrolysis efficiency, SPE recovery rates) .

- Validation : Cross-validate results using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .